molecular formula C17H14BrNO B13768142 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL CAS No. 778576-04-8

2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL

Cat. No.: B13768142
CAS No.: 778576-04-8
M. Wt: 328.2 g/mol
InChI Key: IRBLEEOXFMMVEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The initial step involves the acylation of naphthalene with 4-bromoacetophenone in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then reduced to the corresponding alcohol using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amines or alcohols.

Scientific Research Applications

2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL is used extensively in scientific research, particularly in the fields of chemistry and biology . Its applications include:

    Proteomics Research: Used as a reagent for studying protein interactions and functions.

    Medicinal Chemistry: Investigated for potential therapeutic properties and drug development.

    Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthalene backbone provides additional stability and reactivity compared to simpler analogs.

Properties

CAS No.

778576-04-8

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

2-[amino-(4-bromophenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C17H14BrNO/c18-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)17(15)20/h1-10,16,20H,19H2

InChI Key

IRBLEEOXFMMVEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Br)N

Origin of Product

United States

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